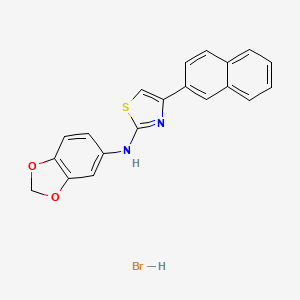
N-1,3-benzodioxol-5-yl-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its various applications. It is commonly referred to as BNTX hydrobromide and is used as a research tool in neuroscience to study the function and regulation of ion channels.
作用機序
BNTX hydrobromide binds to the α4β2 nicotinic acetylcholine receptor with high affinity and specificity, blocking its function. This results in the inhibition of the release of neurotransmitters such as dopamine, acetylcholine, and noradrenaline, which are involved in various physiological processes. The specific binding of BNTX hydrobromide to the α4β2 nicotinic acetylcholine receptor has been confirmed through various studies, including radioligand binding assays and electrophysiology experiments.
Biochemical and Physiological Effects:
BNTX hydrobromide has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of dopamine in the striatum, which is involved in reward and motivation. It also inhibits the release of acetylcholine in the hippocampus, which is involved in learning and memory. BNTX hydrobromide has also been found to reduce the rewarding effects of nicotine and alcohol, indicating its potential therapeutic applications in addiction.
実験室実験の利点と制限
BNTX hydrobromide has several advantages as a research tool. It is highly specific and selective in its binding to the α4β2 nicotinic acetylcholine receptor, making it an ideal tool for studying its function and regulation. It is also stable and easy to use, making it suitable for various lab experiments. However, BNTX hydrobromide has some limitations as well. Its high specificity means that it cannot be used to study other ion channels or receptors. It also has a short half-life, which limits its use in long-term experiments.
将来の方向性
There are several future directions for the research on BNTX hydrobromide. One potential direction is the study of its therapeutic applications in various neurological disorders such as addiction, Alzheimer's disease, and Parkinson's disease. Another direction is the development of new compounds based on the structure of BNTX hydrobromide with improved pharmacological properties. Additionally, the study of the regulation of ion channels in the central nervous system and its role in various physiological processes is an area of ongoing research.
合成法
The synthesis of BNTX hydrobromide involves a series of chemical reactions, starting with the synthesis of 2-naphthylamine. This is followed by the synthesis of 1,3-benzodioxole, which is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves the reaction of the thiazole with 2-naphthylamine to form BNTX hydrobromide. The purity of the compound is ensured through recrystallization.
科学的研究の応用
BNTX hydrobromide is primarily used as a research tool in neuroscience to study the function and regulation of ion channels. It has been found to specifically block the function of the α4β2 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and addiction. BNTX hydrobromide has also been used to study the regulation of ion channels in the central nervous system and its potential therapeutic applications in various neurological disorders.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S.BrH/c1-2-4-14-9-15(6-5-13(14)3-1)17-11-25-20(22-17)21-16-7-8-18-19(10-16)24-12-23-18;/h1-11H,12H2,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWMTPILZLYTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5233638.png)
![2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5233639.png)
![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233652.png)
![4-methyl-2-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5233666.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B5233680.png)

![4,4,8-trimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5233683.png)
![N-1-naphthyl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5233689.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5233696.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5233699.png)